molecular formula C11H9F3O3 B8161472 Methyl 3-(trifluoromethoxy)-5-vinylbenzoate

Methyl 3-(trifluoromethoxy)-5-vinylbenzoate

Cat. No.: B8161472
M. Wt: 246.18 g/mol
InChI Key: ZRGMSYRCDJAZDL-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethoxy)-5-vinylbenzoate: is an organic compound that features a trifluoromethoxy group and a vinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethoxy)-5-vinylbenzoate typically involves the introduction of the trifluoromethoxy group and the vinyl group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by vinylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethoxy)-5-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 3-(trifluoromethoxy)-5-vinylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-(trifluoromethoxy)-5-vinylbenzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The vinyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: The trifluoromethoxy group enhances lipophilicity and stability, while the vinyl group provides a site for further chemical modifications .

Properties

IUPAC Name

methyl 3-ethenyl-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-3-7-4-8(10(15)16-2)6-9(5-7)17-11(12,13)14/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGMSYRCDJAZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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